molecular formula C49H69N13O10S2 B10853935 Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2

Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2

Cat. No.: B10853935
M. Wt: 1064.3 g/mol
InChI Key: RLMDVJMHWZVFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific stereochemistry (DL configuration)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput synthesizers and optimized reaction conditions ensures the efficient production of large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.

Major Products

The major products formed from these reactions include peptides with modified disulfide bonds or substituted amino acid residues, which can alter the peptide’s biological activity and stability.

Scientific Research Applications

Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.

    Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Pen-OH: A simpler derivative of the peptide with fewer amino acid residues.

    N-Acetyl-DL-penicillamine: A related compound used in the treatment of Wilson’s disease and other medical conditions.

Uniqueness

Ac-DL-Pen(1)-DL-2Nal-Gly-DL-Ser-DL-Phe-DL-Cys(1)-DL-Lys-DL-Arg-NH2 is unique due to its specific amino acid sequence and stereochemistry, which confer distinct biological properties and potential applications. Its ability to form disulfide bonds and undergo various chemical modifications makes it a versatile tool in scientific research.

Properties

Molecular Formula

C49H69N13O10S2

Molecular Weight

1064.3 g/mol

IUPAC Name

19-acetamido-N-[6-amino-1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54)

InChI Key

RLMDVJMHWZVFEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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